The synthesis of 2-(Perfluoroethyl)isonicotinic acid typically involves several key steps:
The molecular structure of 2-(Perfluoroethyl)isonicotinic acid can be described as follows:
C1=CC(=NC=C1C(=O)O)C(C(F)(F)F)(F)F
PHYOUGJZMQDUQX-UHFFFAOYSA-N
.This structure contributes to its potential biological activity and interactions with various molecular targets.
2-(Perfluoroethyl)isonicotinic acid can undergo several types of chemical reactions:
The mechanism of action for 2-(Perfluoroethyl)isonicotinic acid primarily involves its interaction with nicotinic acid receptors. The perfluoroethyl substituent enhances the binding affinity and specificity towards these receptors, which modulate biochemical pathways related to lipid metabolism and inflammatory responses. This interaction can lead to pronounced biological effects, making it a candidate for therapeutic applications in metabolic disorders .
The physical and chemical properties of 2-(Perfluoroethyl)isonicotinic acid include:
These properties make it suitable for diverse applications in organic synthesis and medicinal chemistry .
2-(Perfluoroethyl)isonicotinic acid has several scientific applications:
CAS No.: 1260141-27-2
CAS No.: 16409-92-0
CAS No.:
CAS No.:
CAS No.: 1730-43-4